2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide is an organic compound with the molecular formula C17H16ClNO4S. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a phenylpentanamide moiety. It is a white or off-white powder with a melting point of approximately 278-280°C .
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide typically involves multiple steps. One common method includes the chlorination of diphenyl sulfone to obtain the intermediate compound, which is then subjected to further reactions to introduce the sulfonyl and amide groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide include:
Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-: This compound has a similar sulfonyl group but differs in the substitution pattern on the benzene ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds contain a thiadiazole ring instead of the pentanamide moiety.
2-[(4-Chlorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile: This compound has a nitrile group instead of the amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-oxo-5-phenylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-8-14(9-7-13)24(22,23)16(17(19)21)11-10-15(20)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSWDOECVEVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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